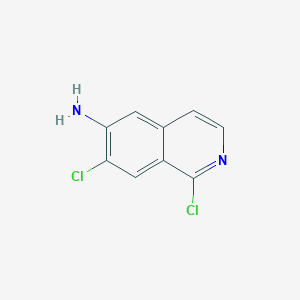
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an isobutyl group, a methanesulfonyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidine-5-carboxylic acid methyl ester
- 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid methyl ester
Uniqueness
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the isobutyl group and the ethyl ester functional group differentiates it from similar compounds, providing unique properties that can be exploited in various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H18N2O4S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
ethyl 6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O4S/c1-5-18-11(15)10-7-9(6-8(2)3)13-12(14-10)19(4,16)17/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
NCFNZMCPPJNSDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one](/img/structure/B8402524.png)










![1-(2,3-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8402600.png)
